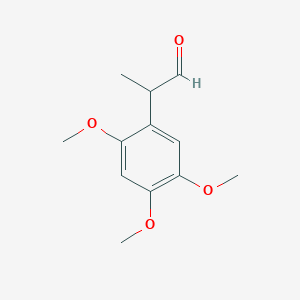

2-(2,4,5-Trimethoxyphenyl)propanal

説明

2-(2,4,5-Trimethoxyphenyl)propanal is a substituted phenylpropanal derivative with the molecular formula C₁₂H₁₆O₄ (molecular weight: 224.25 g/mol). Structurally, it features a propanal chain (CH₂CH₂CHO) attached to a 2,4,5-trimethoxyphenyl ring. This compound has been identified in Acorus calamus (sweet flag), a medicinal plant historically used in traditional medicine .

特性

分子式 |

C12H16O4 |

|---|---|

分子量 |

224.25 g/mol |

IUPAC名 |

2-(2,4,5-trimethoxyphenyl)propanal |

InChI |

InChI=1S/C12H16O4/c1-8(7-13)9-5-11(15-3)12(16-4)6-10(9)14-2/h5-8H,1-4H3 |

InChIキー |

IYAFHIUZCNBQFT-UHFFFAOYSA-N |

正規SMILES |

CC(C=O)C1=CC(=C(C=C1OC)OC)OC |

製品の起源 |

United States |

類似化合物との比較

3-(2-Methoxyphenyl)propanoic Acid

3-(4-Methoxyphenyl)pyrazole

- Molecular Formula : C₁₀H₁₀N₂O

- Molecular Weight : 174.19 g/mol

- Substituents : Methoxy group at the 4-position on the phenyl ring.

- Functional Group : Pyrazole heterocycle instead of a propanal chain.

Natural Product Analogues from Acorus calamus

γ-Asarone

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.25 g/mol

- Substituents : 2,4,5-Trimethoxy groups on a propenylbenzene core.

- Key Differences : The propenyl group (CH₂CH=CH) contrasts with the propanal chain in 2-(2,4,5-Trimethoxyphenyl)propanal. γ-Asarone exhibits neurotoxic and anticonvulsant properties, suggesting that the aldehyde group in the target compound may alter bioactivity .

Curcumin

- Molecular Formula : C₂₁H₂₀O₆

- Molecular Weight : 368.38 g/mol

- Substituents : Methoxy groups on a diferuloylmethane backbone.

- Key Differences : Curcumin’s β-diketone structure enables metal chelation and antioxidant activity, whereas the aldehyde in 2-(2,4,5-Trimethoxyphenyl)propanal may favor nucleophilic reactions (e.g., Schiff base formation) .

Data Tables

Table 1: Structural and Physical Properties of 2-(2,4,5-Trimethoxyphenyl)propanal and Analogues

Research Findings and Implications

Reactivity: The aldehyde group in 2-(2,4,5-Trimethoxyphenyl)propanal renders it more reactive toward nucleophiles (e.g., amines, alcohols) compared to carboxylic acid derivatives like 3-(2-Methoxyphenyl)propanoic acid. This reactivity could be exploited in synthetic chemistry or prodrug design.

Structural Influence: The 2,4,5-trimethoxy substitution pattern may enhance lipophilicity and membrane permeability compared to mono- or dimethoxy analogues.

Isomerism: The cis configuration of the propanal chain (as noted in ) could influence stereoselective interactions in biological systems .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。